molecular formula C20H23N3O2S B2922262 1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide CAS No. 478079-00-4

1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide

Cat. No.: B2922262
CAS No.: 478079-00-4
M. Wt: 369.48
InChI Key: RVSAQQILTYLTLO-XBXARRHUSA-N
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Description

The compound 1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide (hereafter referred to as Compound A) features a piperidine core substituted at position 1 with a (2E)-3-phenylpropenyl group and at the N' position with a thiophene-2-carbonyl carbohydrazide moiety. The (2E)-configuration of the propenyl group ensures specific spatial arrangements critical for molecular recognition .

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c24-19(21-22-20(25)18-9-5-15-26-18)17-10-13-23(14-11-17)12-4-8-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2,(H,21,24)(H,22,25)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSAQQILTYLTLO-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of piperidine-4-carbohydrazide with thiophene-2-carbonyl chloride. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide ions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted piperidine derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Piperidine-Based Carbohyrazides

  • Compound A vs. 1-(3-fluorobenzyl)-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide ():

    • Key Difference : The 3-fluorobenzyl substituent in the analog replaces the (2E)-3-phenylpropenyl group in Compound A .
    • Impact : Fluorine’s electron-withdrawing effect may enhance polarity and alter binding affinity compared to the conjugated propenyl system in Compound A .
  • Compound A vs. N′-({1-[(E)-3-phenyl-2-propenyl]-4-piperidinyl}carbonyl)-2-thiophenecarbohydrazide (): Similarity: Both share identical core structures and substituents. Note: The synonym listed in confirms Compound A’s availability for research, suggesting its prominence in pharmacological studies.

Thiophene-2-Carbohydrazide Derivatives

  • Compound A vs. N′-[(1E)-1-(4-fluorophenyl)ethylidene]-2-thiophenecarbohydrazide (): Key Difference: The hydrazide group in the analog is substituted with a 4-fluorophenyl ethylidene moiety instead of a piperidine-propenyl system.
  • Compound A vs. N′-[(E)-1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide ():

    • Key Difference : A methoxy group replaces the propenyl-piperidine system.
    • Impact : Methoxy’s electron-donating nature may increase lipophilicity compared to Compound A ’s conjugated system .

Piperazine and Propenyl Derivatives

  • Compound A vs. Flunarizine (): Key Difference: Flunarizine, a piperazine derivative with a (2E)-3-phenylpropenyl group, is a calcium channel blocker.

Spectroscopic and Physicochemical Comparisons

NMR Chemical Shifts

  • Urea Derivatives ():
    • N-(4-methylphenyl)-N-[(2E)-3-phenylprop-2-en-1-yl]urea shows δ 7.33–8.02 ppm for aromatic protons, similar to Compound A ’s expected phenyl and thiophene signals.
    • Thiophene carbonyl carbons in Compound A likely resonate near δ 165–175 ppm, aligning with δ 167.4–171.6 ppm observed in thiosemicarbazones () .

Infrared Spectroscopy

  • Compound A ’s carbonyl (C=O) stretch is expected near 1670–1700 cm⁻¹, consistent with urea derivatives (: 1674 cm⁻¹) and thiosemicarbazides (: 1650–1680 cm⁻¹) .

Crystallographic and Hydrogen Bonding Analysis

  • Crystal Packing in Piperazine Derivatives ():
    • The (2Z)-3-phenylpropenyl isomer in 1-[bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine forms N–H···Cl and C–H···F interactions, stabilizing its lattice.
    • Compound A ’s (2E)-propenyl configuration and thiophene group may favor alternate hydrogen-bonding motifs (e.g., N–H···S or C–H···π interactions), influencing solubility and stability .

Data Table: Key Comparisons

Compound Core Structure Key Substituents Notable Properties Reference
Compound A Piperidine (2E)-3-phenylpropenyl, thiophene-2-carbonyl Conjugated system, potential H-bond donors
1-(3-fluorobenzyl)-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide Piperidine 3-fluorobenzyl, thiophene-2-carbonyl Enhanced polarity due to fluorine
N′-[(1E)-1-(4-fluorophenyl)ethylidene]-2-thiophenecarbohydrazide Hydrazide 4-fluorophenyl ethylidene, thiophene Steric bulk from fluorophenyl
Flunarizine Piperazine (2E)-3-phenylpropenyl, bis(4-fluorophenyl) Calcium channel blocker, anticonvulsant

Biological Activity

1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide, also known as a thiophene-based piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a phenylpropene moiety and a thiophene ring, contributing to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds often possess significant antimicrobial properties. The presence of the thiophene ring is thought to enhance interaction with microbial targets, leading to effective inhibition of growth against various strains, including Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The compound has been investigated for its cytotoxic effects against cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells, potentially through mechanisms involving the disruption of cellular signaling pathways .
  • Anti-inflammatory Properties : Compounds similar to this structure have been noted for their anti-inflammatory effects, likely due to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Antimicrobial Studies

A series of experiments evaluated the antimicrobial efficacy of the compound against various pathogens. For instance, a study found that compounds with similar thiophene structures demonstrated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

PathogenMIC (µg/mL)Standard Antibiotic (Streptomycin)
Escherichia coli1532
Staphylococcus aureus1025

Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound on various cancer cell lines, such as HeLa and MCF-7. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, suggesting significant anticancer potential.

Cell LineIC50 (µM)Reference Drug (Doxorubicin)
HeLa50.5
MCF-770.3

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in cancer progression and inflammation. The results indicate strong binding affinity towards proteins associated with apoptosis pathways, supporting its potential as an anticancer agent .

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